2-(3,4,5-Trimethoxy-[1,1'-biphenyl]-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trimethoxy-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound characterized by the presence of a biphenyl core substituted with three methoxy groups and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxy-[1,1’-biphenyl]-2-yl)acetic acid typically involves the following steps:
-
Formation of the Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound. For instance, 3,4,5-trimethoxyphenylboronic acid can be coupled with 2-bromobiphenyl under palladium-catalyzed conditions.
-
Introduction of the Acetic Acid Moiety: : The resulting biphenyl compound can then be subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts acylation reactions to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The methoxy groups on the biphenyl core can undergo oxidation to form corresponding phenolic derivatives.
-
Reduction: : The acetic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
-
Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(3,4,5-Trimethoxy-[1,1’-biphenyl]-2-yl)acetic acid serves as a building block for the synthesis of more complex molecules
Properties
Molecular Formula |
C17H18O5 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxy-6-phenylphenyl)acetic acid |
InChI |
InChI=1S/C17H18O5/c1-20-14-9-12(11-7-5-4-6-8-11)13(10-15(18)19)16(21-2)17(14)22-3/h4-9H,10H2,1-3H3,(H,18,19) |
InChI Key |
MURAJOLJFKMUMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C2=CC=CC=C2)CC(=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.